molecular formula C12H13NO4 B8604640 2-(3-Methoxypropoxy)isoindoline-1,3-dione

2-(3-Methoxypropoxy)isoindoline-1,3-dione

Cat. No. B8604640
M. Wt: 235.24 g/mol
InChI Key: CSLAXTHKYVJPLM-UHFFFAOYSA-N
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Patent
US08071766B2

Procedure details

2-(3-Methoxypropoxy)isoindoline-1,3-dione (2C) was prepared from 3-methoxypropan-1-ol and N-hydroxyphthalimide by a procedure analogous to Example 2A, Step 1 (3.71 g, 94.9% yield). ESI-MS: m/z 236.3 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][OH:6].O[N:8]1[C:12](=[O:13])[C:11]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:10]2[C:9]1=[O:18]>>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][N:8]1[C:12](=[O:13])[C:11]2[C:10](=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:9]1=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCCCON1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.